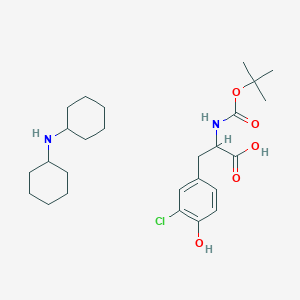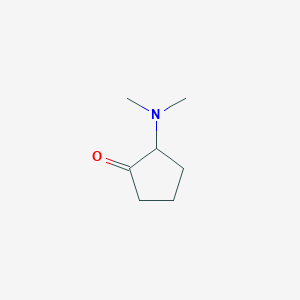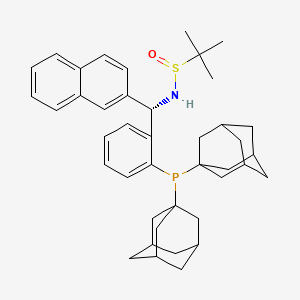
(R)-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound with a unique structure. This compound features a combination of adamantane, naphthalene, and phosphanyl groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide involves multiple steps. One common method includes the following steps:
Formation of the phosphanyl group: This step involves the reaction of adamantane with a phosphine reagent under controlled conditions.
Attachment of the naphthalene group: The naphthalene moiety is introduced through a coupling reaction, often using a palladium catalyst.
Formation of the sulfinamide group: This step involves the reaction of a suitable amine with a sulfinyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can occur at the sulfinamide group, converting it to the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Phosphine oxides
Reduction: Amines
Substitution: Various substituted aromatic derivatives
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties in various organic reactions.
Biology
In biological research, the compound is investigated for its potential as a drug candidate. Its unique structure allows it to interact with specific biological targets, making it a subject of interest in medicinal chemistry.
Medicine
The compound’s potential therapeutic applications include its use as an anti-cancer agent. Studies have shown that it can inhibit the growth of certain cancer cells by targeting specific molecular pathways.
Industry
In the industrial sector, the compound is used as a precursor for the synthesis of advanced materials. Its unique structure imparts desirable properties to the materials, such as enhanced stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfonamide
- ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfoxide
Uniqueness
The unique combination of adamantane, naphthalene, and phosphanyl groups in ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide sets it apart from similar compounds. This unique structure imparts specific properties, such as enhanced stability and reactivity, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C41H52NOPS |
|---|---|
Peso molecular |
637.9 g/mol |
Nombre IUPAC |
N-[(S)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-naphthalen-2-ylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C41H52NOPS/c1-39(2,3)45(43)42-38(35-13-12-33-8-4-5-9-34(33)20-35)36-10-6-7-11-37(36)44(40-21-27-14-28(22-40)16-29(15-27)23-40)41-24-30-17-31(25-41)19-32(18-30)26-41/h4-13,20,27-32,38,42H,14-19,21-26H2,1-3H3/t27?,28?,29?,30?,31?,32?,38-,40?,41?,44?,45?/m0/s1 |
Clave InChI |
QPLAXEFVCJZKLC-XJBVQFCJSA-N |
SMILES isomérico |
CC(C)(C)S(=O)N[C@@H](C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8 |
SMILES canónico |
CC(C)(C)S(=O)NC(C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 6-(3-bromo-4-iodo-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13649026.png)

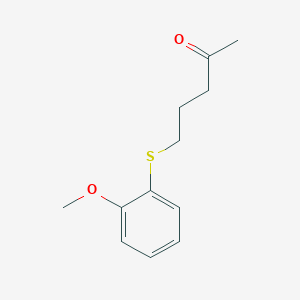
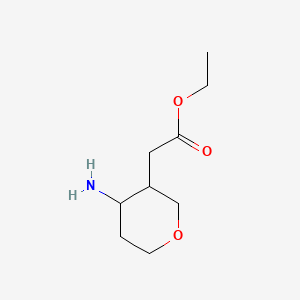
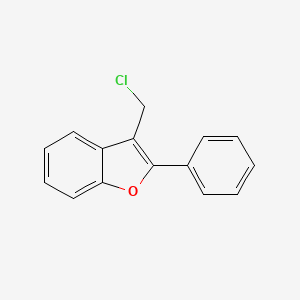
![4,6-Dimethylbenzo[d]isothiazole](/img/structure/B13649071.png)
![(2S,4R)-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13649073.png)


![{8-Propyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B13649083.png)
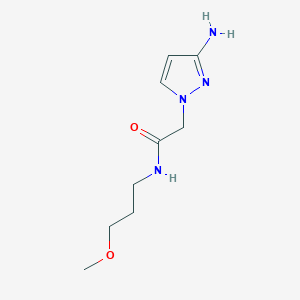
![(1R,2R)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine](/img/structure/B13649089.png)
